molecular formula C32H28N2O10 B12402549 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12402549
M. Wt: 600.6 g/mol
InChI Key: NTJIHUGVIKTSOW-HTNXJRNASA-N
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Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H28N2O10

Molecular Weight

600.6 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H28N2O10/c1-32(44-29(38)22-16-10-5-11-17-22)25(43-28(37)21-14-8-4-9-15-21)24(19-41-27(36)20-12-6-3-7-13-20)42-30(32)34-18-23(40-2)26(35)33-31(34)39/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25?,30-,32+/m1/s1

InChI Key

NTJIHUGVIKTSOW-HTNXJRNASA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=C(C(=O)NC4=O)OC)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)OC)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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